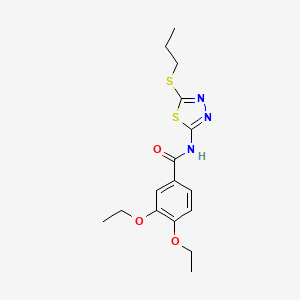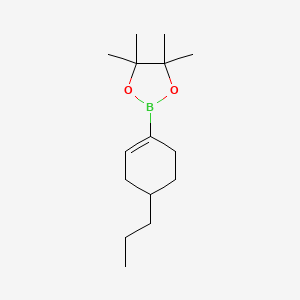
3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound featuring a thiadiazole ring attached to a benzamide group through a propylthio linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves several key steps:
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions to form a dithiocarbazate intermediate, which is then cyclized using hydrazine hydrate.
Attachment of the Propylthio Group: : The propylthio group is introduced through nucleophilic substitution, reacting a propylthiol with an appropriate halide precursor.
Coupling with Benzamide: : The final step involves coupling the thiadiazole derivative with a 3,4-diethoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions, solvent choice, and purification steps is crucial. The use of continuous flow reactors and process intensification techniques can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo several types of chemical reactions:
Oxidation: : The thiadiazole ring can be oxidized under mild conditions using reagents like hydrogen peroxide or peracids.
Reduction: : The nitro groups in the benzamide portion can be selectively reduced to amines using reagents like palladium on carbon or sodium borohydride.
Substitution: : The propylthio group can be replaced with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, strong nucleophiles.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Aminobenzamides.
Substitution: Substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalizations, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and binding mechanisms due to its thiadiazole and benzamide moieties. It’s also being explored as a potential bioactive molecule with antimicrobial and anticancer properties.
Medicine
Pharmaceutical research is investigating the potential therapeutic applications of this compound. Its structural features suggest potential as an inhibitor of specific enzymes or receptors, offering avenues for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials with specific properties, such as conducting polymers or molecular sensors.
Wirkmechanismus
The mechanism of action of 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide involves interactions with biological targets at the molecular level. The benzamide group can form hydrogen bonds with amino acid residues in proteins, while the thiadiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-diethoxybenzamide: : Lacks the thiadiazole ring, making it less versatile in biological applications.
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Similar structure but lacks the diethoxy groups on the benzamide ring, potentially altering its reactivity and binding properties.
N-(1,3,4-thiadiazol-2-yl)benzamide: : Missing the propylthio group, which may reduce its overall versatility.
Uniqueness
The uniqueness of 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide lies in its combination of functional groups. The presence of both diethoxybenzamide and thiadiazole moieties, connected through a propylthio linker, provides a versatile scaffold for diverse applications in research and industry. Its unique reactivity profile and potential biological activity distinguish it from similar compounds.
Hope you find this insightful!
Eigenschaften
IUPAC Name |
3,4-diethoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-4-9-23-16-19-18-15(24-16)17-14(20)11-7-8-12(21-5-2)13(10-11)22-6-3/h7-8,10H,4-6,9H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGZGSAGOZUSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide](/img/structure/B2848991.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2848992.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2848998.png)
![2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2849000.png)


![6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2849003.png)
![4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine](/img/structure/B2849005.png)


amine](/img/structure/B2849010.png)

![7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2849012.png)
